

step-by-step guide for Oct4 inducer-2 application in vitro

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Compound of Interest

Compound Name: Oct4 inducer-2

Cat. No.: B13907441

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Application Notes and Protocols for Oct4 Inducer-2

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General Information

Product Name: **Oct4 Inducer-2**

Background: **Oct4 Inducer-2** is a cell-permeable small molecule designed to activate the endogenous expression of the transcription factor Oct4 (Octamer-binding transcription factor 4), a master regulator of pluripotency. The induction of endogenous Oct4 is a critical step in the process of cellular reprogramming, where somatic cells are converted into induced pluripotent stem cells (iPSCs). This process typically involves the overexpression of a set of transcription factors, often referred to as Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).^{[1][2][3]} Recent advancements have focused on replacing some or all of these factors with small molecules to improve the safety and efficiency of iPSC generation.^{[4][5]}

Oct4 Inducer-2 and similar compounds are valuable tools for researchers studying cellular reprogramming, stem cell biology, and regenerative medicine. They can be used to enhance the efficiency of iPSC generation in combination with other reprogramming factors or to study the specific role of endogenous Oct4 activation in pluripotency. The precise mechanism of action for many Oct4 inducers involves the modulation of complex signaling pathways that regulate gene expression.

Mechanism of Action (Proposed): Based on studies of similar Oct4-inducing compounds, **Oct4 Inducer-2** is believed to activate signaling pathways that converge on the regulatory regions of the OCT4 gene, leading to its transcriptional activation. This may involve the modulation of pathways such as the JNK pathway and others that are known to be barriers to reprogramming. The activation of endogenous Oct4 expression is a key event in establishing the pluripotency gene regulatory network, which also includes other core transcription factors like Sox2 and Nanog.

Quantitative Data Summary

The following table summarizes representative data on the effects of small molecule Oct4 inducers on reprogramming efficiency and gene expression, based on published studies.

Parameter	Cell Type	Treatment Conditions	Result	Reference
Reprogramming Efficiency	Human Fibroblasts	Oct4 inducer in combination with Sox2, Klf4, c-Myc, and Lin28 (CSKML)	Successful generation of stable iPSCs without exogenous Oct4	
Gene Expression	Mouse Embryonic Fibroblasts	Oct4 inducer treatment	Activation of Oct4 and Nanog promoter-driven luciferase reporters	
Gene Expression	Mouse Embryonic Fibroblasts	Oct4 inducer treatment	Increased mRNA levels of endogenous Oct4, Nanog, and Sox2	
Reprogramming Efficiency	Mouse Embryonic Fibroblasts	Oct4 and Klf4 with small molecules (BIX-01294 and BayK8644)	Generation of iPSCs without the need for Sox2	

Experimental Protocols

In Vitro Reprogramming of Human Fibroblasts

This protocol provides a general procedure for using **Oct4 Inducer-2** to aid in the reprogramming of human fibroblasts into iPSCs in combination with other transcription factors.

Materials and Reagents:

- Human dermal fibroblasts (HDFs)
- Fibroblast medium (e.g., DMEM with 10% FBS)
- hESC medium
- Lentiviral vectors expressing Sox2, Klf4, c-Myc, and Lin28 (CSKML)
- **Oct4 Inducer-2**
- Dimethyl sulfoxide (DMSO), sterile
- 6-well tissue culture plates
- Matrigel or feeder cells (e.g., mitomycin-C-treated mouse embryonic fibroblasts)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

Protocol:

- **Cell Seeding:** Seed human fibroblasts in a 6-well plate at a density of 300,000 cells per well in fibroblast medium and incubate overnight.
- **Lentiviral Transduction:** On the following day, transduce the fibroblasts with lentiviruses expressing the desired combination of reprogramming factors (e.g., CSKML) according to the manufacturer's instructions.

- **Medium Change and Inducer Application:** After 24 hours, replace the virus-containing medium with fresh fibroblast medium.
- **Replating:** Five days post-transduction, replate the cells onto plates coated with Matrigel or containing feeder cells.
- **Induction Phase:** The next day, switch to hESC medium supplemented with **Oct4 Inducer-2** at the desired final concentration. Prepare a stock solution of **Oct4 Inducer-2** in DMSO. The optimal concentration should be determined empirically, but a starting point of 1 μ M can be used based on similar compounds.
- **Maintenance:** Culture the cells for 3-4 weeks, changing the medium every 1-2 days with fresh hESC medium containing **Oct4 Inducer-2**.
- **Colony Monitoring and Picking:** Monitor the plates for the emergence of iPSC-like colonies. Once colonies are large enough, they can be manually picked for expansion and characterization.

Assessment of Pluripotency

Immunocytochemistry for Pluripotency Markers:

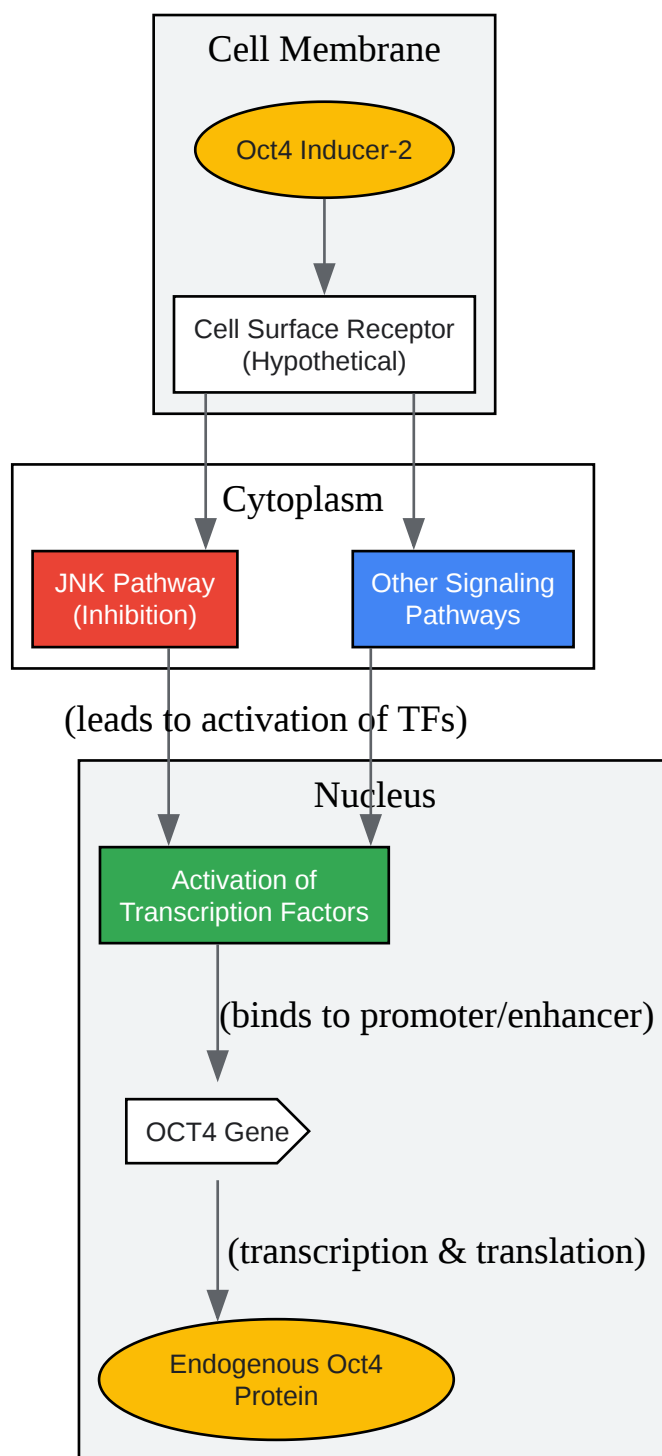
- **Fixation:** Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- **Permeabilization:** Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate with primary antibodies against pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash three times with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- **Staining and Imaging:** Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.

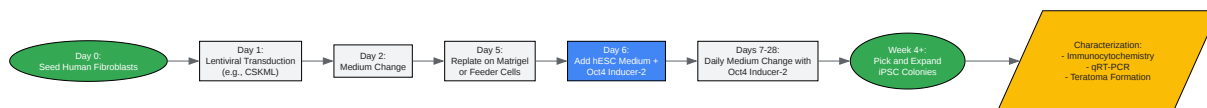
Quantitative RT-PCR for Pluripotency Gene Expression:

- RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Perform quantitative PCR using primers specific for pluripotency genes (e.g., OCT4, SOX2, NANOG). Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Visualizations

Proposed Signaling Pathway for Oct4 Induction





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